molecular formula C14H17ClF4N2O B7640980 3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride

3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride

Cat. No. B7640980
M. Wt: 340.74 g/mol
InChI Key: ZUQLOZCGDKTHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique properties that make it an ideal candidate for scientific research.

Scientific Research Applications

The compound has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a treatment for neuropathic pain. Additionally, the compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. This, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that the compound has anti-inflammatory and analgesic effects. It has also been shown to reduce neuropathic pain in animal models. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride in lab experiments is its unique properties that make it an ideal candidate for scientific research. However, one limitation is the lack of a complete understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on 3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride. One direction is to further investigate its potential as a treatment for neuropathic pain. Another direction is to explore its potential as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride involves a series of chemical reactions. The starting material for the synthesis is 3-fluoro-5-(trifluoromethyl)benzoic acid, which is reacted with thionyl chloride to form 3-fluoro-5-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with piperidine to form 3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide. The final step involves the addition of hydrochloric acid to produce this compound.

properties

IUPAC Name

3-fluoro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O.ClH/c15-12-5-10(4-11(6-12)14(16,17)18)13(21)20-8-9-2-1-3-19-7-9;/h4-6,9,19H,1-3,7-8H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQLOZCGDKTHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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